Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Description
This bicyclic compound features a 2-azabicyclo[2.2.1]heptane core with a tertiary-butyl ester at position 2, an ethyl ester at position 3, and an amino group at position 3. Its stereochemistry (1S,3S,4R,5R) confers unique conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7,15H2,1-4H3/t8?,9?,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIMGVQERDOBN-LXKPXOPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the tert-butyl, ethyl, and amino groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to achieving high purity and yield on a large scale.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a model compound for studying stereochemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related bicyclo[2.2.1]heptane derivatives:
Key Observations :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The 5-amino group in the target compound may form intermolecular H-bonds, unlike the hydroxyl or ester groups in analogs. This is evident in anhydride derivatives (), where C–H···O interactions drive crystal packing .
- Thermodynamic Stability : The tert-butyl group in the target and analog likely enhances thermal stability, as seen in similar esters with bulky substituents .
Pharmacological Relevance
- Medicinal Chemistry: Amino-substituted bicycloheptanes (e.g., ) are used in drug development for their rigidity and bioavailability. The target compound’s amine group may enhance interactions with biological targets (e.g., enzymes or GPCRs) .
- Safety Profile : Analogous compounds (e.g., ) require precautions against inhalation and skin contact, suggesting similar handling for the target compound .
Biological Activity
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound characterized by its unique bicyclic structure and specific stereochemistry. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1] framework that significantly influences its chemical properties and biological interactions. The presence of tert-butyl and ethyl groups enhances its steric properties, which can affect both biological activity and reactivity in various chemical reactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₃₃N₂O₄ |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 2177255-09-1 |
| Structural Features | Bicyclo[2.2.1] framework |
Preliminary studies suggest that this compound may interact with various molecular targets in biological systems. Its mechanism of action could involve modulation of enzyme activity or receptor interactions, leading to pharmacological effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Neuroprotective Effects : Possible modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study indicated that the compound exhibited significant antimicrobial properties against various strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.
- Neuropharmacological Effects : Research has shown that the compound may influence neurotransmitter release and uptake, indicating potential applications in neurodegenerative diseases.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes have revealed promising results, particularly in relation to metabolic pathways relevant to drug metabolism.
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be compared with other related compounds to highlight differences in biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Racemic-(1S,3S,4R)-5-Fluoro... | Fluorine substitution | Enhanced lipophilicity affecting pharmacokinetics |
| Racemic-(1S,3S,4S)-5-Oxo... | Oxo group instead of amino | Different reactivity profile |
Q & A
Q. Purity Assurance :
- Chromatography : Utilize flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization.
- Analytical Validation : Confirm purity via HPLC (>95% area) and LC-MS to detect side products .
Basic: Which spectroscopic and crystallographic methods are essential for structural elucidation?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., -values for axial/equatorial protons in the bicyclic framework) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the congested bicyclo[2.2.1]heptane region .
- X-Ray Crystallography :
- IR Spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹) and amine N-H bends .
Advanced: How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility) or crystal packing vs. solution-state differences.
- Cross-Validation :
- Compare solution-state NOESY (nuclear Overhauser effects) with X-ray data to identify dominant conformers .
- Perform variable-temperature NMR to detect slow exchange processes .
- Computational Modeling :
- Use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data .
- Crystallographic Reanalysis :
Advanced: What strategies optimize reaction yields in stereoselective steps?
Answer:
- Catalyst Screening :
- Chiral Lewis acids (e.g., BINOL-derived catalysts) for asymmetric induction in cyclization steps .
- Enzymatic resolution (e.g., lipases) to separate racemic mixtures .
- Solvent/Additive Optimization :
- Kinetic Control :
- Lower reaction temperatures (–20°C) favor kinetic over thermodynamic products .
Basic: What initial biological assays evaluate its pharmacological potential?
Answer:
- Receptor Binding Assays :
- Radioligand displacement (e.g., values via scintillation counting) for GPCRs or ion channels .
- Enzyme Inhibition :
- Fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ .
- Cellular Viability :
- MTT assay in cancer cell lines to assess cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core Modifications :
- Replace tert-butyl with cyclopropyl ester to probe steric effects .
- Introduce fluorine at C5 to enhance metabolic stability .
- Pharmacophore Mapping :
- Overlay active/inactive derivatives using molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors .
- In Silico ADMET :
- Predict logP (SwissADME) and cytochrome P450 interactions (admetSAR) to prioritize synthesizable analogs .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability :
- Hydrolytic Sensitivity :
- Boc groups hydrolyze in acidic conditions (pH <3). Use neutral buffers for biological assays .
- Long-Term Stability :
- Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Basic: What are structurally related compounds, and how do they compare?
Answer: Key analogs include:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (1S,3S,4S,5R)-5-Fluoro analog | 1173294-31-9 | Fluorine enhances electronegativity; lower logP |
| 5-Hydroxy derivative | 1272757-86-4 | Increased H-bonding capacity; higher solubility |
| Bicyclo[2.2.2]octane analog | 1290625-57-8 | Expanded ring reduces strain; altered bioactivity |
Advanced: What computational tools model its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) :
- GROMACS simulations to assess binding pocket flexibility over 100-ns trajectories .
- Free Energy Calculations :
- MM-PBSA/GBSA to quantify binding affinities for lead optimization .
- Docking Validation :
- Cross-check Glide (Schrödinger) vs. AutoDock results to minimize false positives .
Advanced: How to address low reproducibility in synthetic protocols?
Answer:
- Critical Parameter Control :
- Batch Analysis :
- Reagent Sourcing :
- Validate supplier CoAs (Certificates of Analysis) for Boc-anhydride purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
